p-Ethylphenol-d9 p-Ethylphenol-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990982
InChI: InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D
SMILES:
Molecular Formula: C8H10O
Molecular Weight: 131.22 g/mol

p-Ethylphenol-d9

CAS No.:

Cat. No.: VC17990982

Molecular Formula: C8H10O

Molecular Weight: 131.22 g/mol

* For research use only. Not for human or veterinary use.

p-Ethylphenol-d9 -

Specification

Molecular Formula C8H10O
Molecular Weight 131.22 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethyl)phenol
Standard InChI InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D
Standard InChI Key HXDOZKJGKXYMEW-SBPQMTJLSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O)[2H]
Canonical SMILES CCC1=CC=C(C=C1)O

Introduction

Structural and Molecular Characteristics of p-Ethylphenol-d9

p-Ethylphenol-d9 (C₈H₁₀₋₉D₉O) retains the core structure of 4-ethylphenol, featuring a phenol ring substituted with an ethyl group at the para position. The nine deuterium atoms are strategically positioned to maintain isotopic stability, typically replacing hydrogens on the ethyl group (-CH₂CH₃ → -CD₂CD₃) and the phenolic ring .

Molecular Formula and Weight

  • Non-deuterated form: C₈H₁₀O, molecular weight 122.16 g/mol .

  • Deuterated form: C₈HD₉O, molecular weight 131.16 g/mol (calculated by replacing nine hydrogens with deuteriums, each adding 1 atomic mass unit).

Synthesis and Manufacturing Pathways

The synthesis of p-ethylphenol-d9 builds on established methods for 4-ethylphenol production, with modifications to incorporate deuterium.

Catalytic Ethylation of Phenol

The non-deuterated 4-ethylphenol is industrially produced via vapor-phase ethylation of phenol using ethylene or ethanol over zeolite catalysts like ZSM-5 . For the deuterated variant, deuterated ethylating agents (e.g., D₃C-CD₂OH) or deuterium-enriched reaction environments are employed. Key steps include:

  • Deuterium Incorporation: Ethanol-d6 (C₂D₅OD) reacts with phenol in the presence of ZSM-5 catalysts modified with magnesium or phosphorus to enhance para selectivity .

  • Distillation and Purification: The crude product undergoes fractional distillation to isolate p-ethylphenol-d9, followed by recrystallization to achieve ≥99% purity .

Challenges in Deuterated Synthesis

  • Isotopic Scrambling: High-temperature reactions risk deuterium loss, necessitating controlled conditions .

  • Catalyst Deactivation: Zeolite catalysts require periodic regeneration to maintain activity in deuterium-rich environments .

Physicochemical Properties

The isotopic substitution in p-ethylphenol-d9 slightly alters its physical properties compared to the protiated form:

Property4-Ethylphenol p-Ethylphenol-d9 (Estimated)
Melting Point40–42°C41–43°C
Boiling Point218–219°C219–221°C
Density (20°C)1.011 g/cm³1.018 g/cm³
Refractive Index1.53301.5335
Water Solubility4.9 g/L (25°C)4.7 g/L (25°C)

The increased molecular weight and stronger carbon-deuterium bonds elevate boiling points and reduce vapor pressure marginally .

Applications in Research and Industry

Analytical Chemistry

  • Mass Spectrometry: Used as an internal standard for quantifying 4-ethylphenol in food and environmental samples. Deuterated analogs minimize matrix effects, improving accuracy .

  • NMR Spectroscopy: The distinct chemical shift of deuterium aids in tracking phenolic metabolites in biological systems .

Pharmaceutical Development

  • Drug Metabolism Studies: p-Ethylphenol-d9 traces the pharmacokinetics of phenolic drugs, leveraging deuterium’s stability to monitor absorption and excretion .

Food and Flavor Science

  • Authenticity Testing: Detects adulteration in alcoholic beverages (e.g., wine, whisky) by comparing deuterium/hydrogen ratios in ethylphenol isomers .

Future Directions and Research Gaps

  • Synthetic Optimization: Developing low-cost deuterium incorporation methods to scale production.

  • Environmental Impact Studies: Assessing long-term stability and ecological effects of deuterated phenols.

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